Roxatidine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

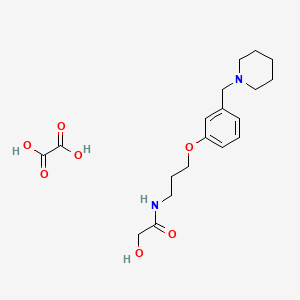

Roxatidine oxalate, also known as roxatidine, is a commonly used over-the-counter digestive system drug . It is a specific and competitive histamine H2 receptor antagonist drug that is used to treat gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .

Synthesis Analysis

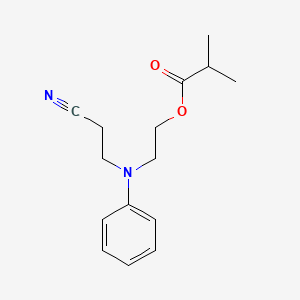

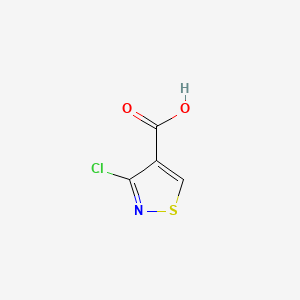

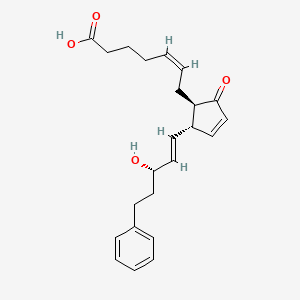

The preparation method of roxatidine oxalate mainly includes the following steps :

Molecular Structure Analysis

The molecular formula of Roxatidine oxalate is C19H28N2O7 .

Chemical Reactions Analysis

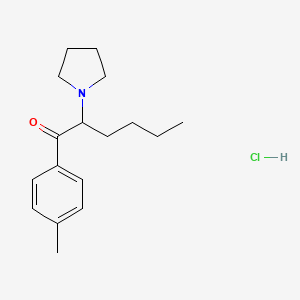

Roxatidine in pure form and in tablets forms a charge transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranilic acid resulting in colored products .

Physical And Chemical Properties Analysis

Roxatidine oxalate is a white crystalline powder, soluble in water . Its molecular formula is C19H28N2O7 and its molar mass is 396.43 .

Aplicaciones Científicas De Investigación

Anti-Allergic Inflammatory Effects

Roxatidine has been found to attenuate mast cell-mediated allergic inflammation. It suppresses the mRNA and protein expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated human mast cells and in anaphylactic mice . This suggests a possible therapeutic application of roxatidine in allergic inflammatory diseases .

Inhibition of NF-κB and p38 MAPK Activation

Roxatidine attenuates the nuclear translocation of NF-κB and the phosphorylation of MKK3/6 and MK2, which are both involved in the p38 MAPK pathway . This inhibition of NF-κB and p38 MAPK activation contributes to its anti-allergic inflammatory properties .

Suppression of Caspase-1 Activation

Roxatidine suppresses the activation of caspase-1, an IL-1β converting enzyme, in stimulated human mast cells and in anaphylactic mice . This suppression of caspase-1 activation is another mechanism through which roxatidine exerts its anti-allergic inflammatory effects .

Treatment of Atopic Dermatitis

Roxatidine has been found to have potential effects against atopic dermatitis (AD), a complex inflammatory skin disorder . It alleviates AD skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines .

Inhibition of Adhesive Molecules Expression

Roxatidine effectively inhibits the expression of adhesive molecules in atopic dermatitis skin lesions and in stimulated human keratinocytes . This inhibition of adhesive molecules expression contributes to its anti-AD effects .

Protection of Skin Barrier Function

Roxatidine upregulates the expression of aryl hydrocarbon receptor and sirtuin1, which are associated with the protection of the skin barrier function in atopic dermatitis . This suggests that roxatidine may be a potential anti-AD candidate due to its inhibitory effect against skin inflammation and protection of the skin barrier function .

Quantification of Roxatidine

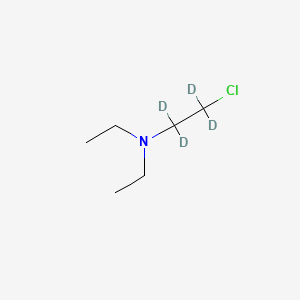

Roxatidine-d10 is used as an internal standard for the quantification of roxatidine by GC- or LC-MS . This application is important in the field of analytical chemistry .

Reduction of Histamine-Induced Adenylate Cyclase Production

Roxatidine reduces histamine-induced adenylate cyclase production in guinea pig parietal cells . This reduction of adenylate cyclase production is one of the mechanisms through which roxatidine exerts its effects as a histamine H2 receptor antagonist .

Mecanismo De Acción

Target of Action

Roxatidine Hemioxalate, also known as Roxatidine Oxalate, primarily targets the Histamine H2 receptor . This receptor is found on the parietal cells in the stomach and plays a crucial role in the secretion of gastric acid .

Mode of Action

Roxatidine Hemioxalate acts as a specific and competitive antagonist at the Histamine H2 receptor . It inhibits the binding of histamine to the H2 receptors on the parietal cells, thereby suppressing the secretion of gastric acid . This suppressive action is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by Roxatidine Hemioxalate is the gastric acid secretion pathway . By blocking the H2 receptors, it inhibits the normal and meal-stimulated secretion of gastric acid . This results in a reduction in the production and secretion of gastric acid, particularly in response to histamine .

Pharmacokinetics

Roxatidine Hemioxalate is well absorbed orally, with an 80-90% bioavailability . It is rapidly metabolised to its primary, active desacetyl metabolite . The compound has a protein binding of 5-7% . The terminal elimination half-life of Roxatidine is approximately 5-6 hours .

Result of Action

The primary result of Roxatidine Hemioxalate’s action is the reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .

Action Environment

The action of Roxatidine Hemioxalate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C for optimal stability . Furthermore, the compound’s action may be affected by the patient’s renal function, as a decrease in dose from 150 mg 24 h-1 to 75 mg 48 h-1 or about 40 mg 24 h-1 has been recommended for patients with renal insufficiency .

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQKICJPUSODU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718667 |

Source

|

| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110925-92-3 |

Source

|

| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)